4-Benzyl Albuterol

Beschreibung

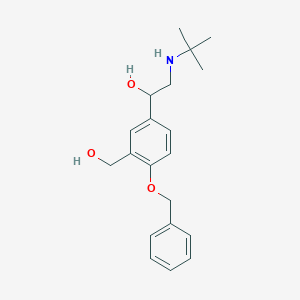

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQPCBDGAHBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866591 | |

| Record name | 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56796-66-8 | |

| Record name | α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(benzyloxy)-α-[[tert-butylamino]methyl]-m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYL ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2092ANO5GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of 4-Benzyl Albuterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl Albuterol, a key intermediate in the synthesis of the widely-used bronchodilator Salbutamol (Albuterol), is a compound of significant interest in pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the expected pharmacological signaling pathways. The information is presented to support further research and application of this compound in drug discovery and manufacturing.

Chemical and Physical Properties

This compound, systematically named 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol, is a benzyl-protected precursor to Salbutamol.[1][2] Its core structure is closely related to the active pharmaceutical ingredient, with the benzyl group serving as a protecting group for the phenolic hydroxyl function during synthesis.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol | [1][2] |

| Synonyms | 4-Benzyl Salbutamol, O-benzylaryl-ethanolamine | [3] |

| CAS Number | 56796-66-8 (for racemic mixture) | [3][4] |

| 174607-68-2 (for (R)-isomer) | [5] | |

| Molecular Formula | C₂₀H₂₇NO₃ | [3][] |

| Molecular Weight | 329.44 g/mol | [3][] |

| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | [7] |

| InChI Key | ICDQPCBDGAHBGG-UHFFFAOYSA-N | [3][] |

Physicochemical Data

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Remarks | Reference |

| Appearance | White to off-white crystalline powder | --- | [7] |

| Boiling Point | 510.1 °C at 760 mmHg | Predicted | [8] |

| Melting Point | Not experimentally determined | Predicted values may vary | |

| Density | 1.12 g/cm³ | Predicted | [8] |

| Flash Point | 262.3 °C | --- | [7][8] |

| pKa | Not experimentally determined | Predicted values may vary | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL) | --- | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the reduction of a suitable keto-ester precursor. The following is a representative protocol adapted from patent literature.

Workflow for Synthesis of Racemic this compound

Caption: Synthesis workflow for racemic this compound.

Protocol:

-

Step 1: Amination. To a solution of methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add an excess of tert-butylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Step 2: Reduction. Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Step 3: Quenching and Extraction. Carefully quench the reaction with water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Step 4: Purification. Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield racemic this compound.

Resolution of (R)-4-Benzyl Albuterol

The enantiomerically pure (R)-4-Benzyl Albuterol can be obtained from the racemic mixture through classical resolution using a chiral resolving agent, such as tartaric acid.[9]

Workflow for Enantiomeric Resolution

Caption: Workflow for the resolution of (R)-4-Benzyl Albuterol.

Protocol:

-

Step 1: Salt Formation. Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.[9] Add a solution of L-(+)-tartaric acid in the same solvent.

-

Step 2: Crystallization. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath can improve the yield.

-

Step 3: Isolation of Diastereomeric Salt. Collect the crystalline solid by filtration and wash with a small amount of cold solvent. The enantiomeric excess of the salt can be determined at this stage.

-

Step 4: Liberation of the Free Base. Dissolve the diastereomeric salt in water and basify the solution with a suitable base, such as sodium hydroxide, to a pH of approximately 9-10.[9] The free base will precipitate out of the solution.

-

Step 5: Final Purification. Collect the solid by filtration, wash with water, and dry under vacuum to obtain enantiomerically pure (R)-4-Benzyl Albuterol.

Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the resolved product.

Pharmacological Activity and Signaling Pathways

As a direct precursor to Salbutamol, this compound is expected to interact with beta-2 adrenergic receptors (β2AR), a member of the G-protein coupled receptor (GPCR) family.[][10] The following sections describe the expected signaling pathways and standard assays to characterize its pharmacological activity.

Beta-2 Adrenergic Receptor Signaling

Activation of the β2AR by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation.[1]

In addition to G-protein-mediated signaling, agonist binding can also promote the recruitment of β-arrestins.[12][13] This leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[14][15]

Diagram of Beta-2 Adrenergic Receptor Signaling Pathways

Caption: Key signaling pathways of the beta-2 adrenergic receptor.

Experimental Protocols for Pharmacological Characterization

The following are standard, detailed protocols that can be employed to assess the pharmacological profile of this compound at the β2AR.

This assay determines the affinity of this compound for the β2AR by measuring its ability to compete with a radiolabeled ligand.

Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human β2AR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Protocol:

-

Cell Culture: Plate cells expressing the β2AR in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]

-

Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37 °C.[16]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[16][17]

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

This assay assesses the activation of the MAPK/ERK pathway, which can be mediated by both G-protein-dependent and β-arrestin-dependent mechanisms.[15]

Protocol:

-

Cell Culture and Serum Starvation: Plate cells in a suitable format and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Compound Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 5, 10, 20 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Detection: Measure the levels of phosphorylated ERK (pERK) and total ERK using an immunoassay method such as Western blotting or a plate-based ELISA.[18][19]

-

Data Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Plot the time course and concentration-response curves.

This assay directly measures the recruitment of β-arrestin to the activated β2AR.

Protocol:

-

Cell Line: Utilize a cell line engineered to express the β2AR fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.[13]

-

Compound Stimulation: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a period to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).[12]

-

Data Analysis: Plot the concentration-response curve to determine the EC₅₀ for β-arrestin recruitment.

Conclusion

This compound is a crucial intermediate in the synthesis of Salbutamol. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and purification, and a framework for its pharmacological characterization. The provided information and methodologies will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, facilitating further investigation and application of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. [β-arrestin2 recruitment by β-adrenergic receptor agonists and antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol | C20H27NO3 | CID 92535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 56796-66-8 | FB18283 | Biosynth [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Benzyl Albuterol as a β2-Adrenergic Agonist

Disclaimer: 4-Benzyl albuterol (also known as O-benzyl salbutamol) is primarily documented in scientific literature as a synthetic intermediate and a related impurity in the manufacturing of Salbutamol (Albuterol).[1][2] To date, there is a significant lack of direct pharmacological studies characterizing the specific mechanism of action of this compound itself. This guide, therefore, presents a putative mechanism of action based on the well-established pharmacology of its parent compound, albuterol, a short-acting, selective β2-adrenergic receptor agonist.[1][3] All quantitative data and signaling pathways described are based on albuterol and serve as a predictive framework for this compound, pending empirical validation.

Introduction: The β2-Adrenergic Receptor and Agonist Action

The β2-adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed on the smooth muscle cells of the airways, uterus, and vasculature.[4][5] Activation of these receptors by agonists leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[5] Albuterol is a widely used bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD).[3][6] Its mechanism revolves around the stimulation of the β2AR signaling cascade.[6][7] Structurally, this compound is closely related to albuterol, suggesting it may retain affinity and agonist activity at the β2AR. This guide outlines the expected molecular interactions and cellular consequences of such activity.

Putative Molecular Mechanism of Action

The proposed mechanism for this compound is centered on its function as a β2AR agonist, initiating a signal transduction cascade that results in therapeutic bronchodilation.

Receptor Binding and Activation

It is hypothesized that this compound binds to the orthosteric site of the β2-adrenergic receptor. This binding event induces a conformational change in the receptor, promoting its coupling to the heterotrimeric Gs protein. This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

Signal Transduction Cascade

The activation of the Gs protein initiates a well-defined downstream signaling pathway:

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.[7]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.[7]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[2][8]

-

Downstream Phosphorylation Events: PKA phosphorylates several downstream target proteins within the airway smooth muscle cell. These phosphorylation events collectively lead to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium.[5][8]

-

Smooth Muscle Relaxation: The combination of reduced intracellular calcium and decreased myosin light-chain kinase activity results in the relaxation of airway smooth muscle, leading to bronchodilation.[5]

Visualization of the Signaling Pathway

The following diagram illustrates the putative signaling cascade initiated by this compound at the β2-adrenergic receptor.

Caption: Putative β2-adrenergic signaling pathway for this compound.

Quantitative Pharmacological Data (Albuterol Reference)

The following table summarizes key pharmacological parameters for albuterol, which provide a benchmark for the anticipated properties of this compound. These values are critical for assessing receptor affinity and functional potency.

| Parameter | Receptor Subtype | Value | Description | Reference |

| Binding Affinity (pKi) | β2-Adrenergic | 5.83 ± 0.06 | Negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the ligand for the receptor. | [9] |

| β1-Adrenergic | 4.71 ± 0.16 | A higher pKi value signifies a higher binding affinity. | [9] | |

| Functional Potency (pD2) | β2-Adrenergic | ~7.0 | Negative logarithm of the EC50 value from functional assays (e.g., muscle relaxation). Represents the concentration at which the agonist produces 50% of its maximal effect. | [9] |

| Functional Potency (EC50) | β2-Adrenergic | 0.110 nM | Concentration for 50% of maximal effect in cAMP accumulation assays in HEK293 cells. | [10] |

| β1-Adrenergic | 1.5 nM | Concentration for 50% of maximal effect in cAMP accumulation assays in HEK293 cells. | [10] |

Note: pD2 values can vary based on the tissue and experimental conditions. The selectivity of albuterol for the β2 receptor over the β1 receptor is evident from these data.[9]

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of this compound, a series of in-vitro assays would be required. The following are detailed protocols for two fundamental experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To calculate the inhibitor constant (Ki) of this compound at the human β2-adrenergic receptor.

-

Materials & Reagents:

-

Membrane preparation from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[11]

-

Radioligand: [3H]-CGP 12177 or [125I]-Iodocyanopindolol.

-

Non-specific binding control: Propranolol (10 µM).[11]

-

Test compound: this compound, serially diluted.

-

Binding Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).[12]

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold binding buffer to the desired protein concentration (e.g., 5-20 µg protein/well).[12]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) OR 50 µL of Propranolol (for non-specific binding) OR 50 µL of serially diluted this compound.

-

50 µL of radioligand at a fixed concentration (near its Kd value).

-

150 µL of the membrane preparation.[12]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[1][12]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This cell-based assay measures the ability of this compound to stimulate the production of intracellular cAMP, thereby determining its functional potency (EC50) and efficacy (Emax).

-

Objective: To determine the EC50 and Emax of this compound for activating the β2-adrenergic receptor signaling pathway.

-

Materials & Reagents:

-

Whole cells stably expressing the human β2-adrenergic receptor (e.g., HEK293).

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation Buffer (e.g., HBSS).

-

Phosphodiesterase (PDE) inhibitor: IBMX (0.5 mM) or Ro 20-1724 to prevent cAMP degradation.[13]

-

Test compound: this compound, serially diluted.

-

Reference agonist: Isoproterenol or Albuterol.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14]

-

-

Protocol:

-

Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight to form a confluent monolayer.[13]

-

Assay Preparation: On the day of the experiment, wash the cells with PBS. Add stimulation buffer containing a PDE inhibitor to each well and incubate for 15-30 minutes at room temperature.[14]

-

Compound Addition: Add serially diluted this compound or the reference agonist to the wells. Include wells with only stimulation buffer for basal level determination.

-

Stimulation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[13]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[14]

-

Data Analysis: Plot the cAMP signal against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

Visualization of the Experimental Workflow

The diagram below outlines a typical workflow for characterizing a novel compound like this compound as a β2-adrenergic agonist.

Caption: Experimental workflow for characterizing a β2-adrenergic agonist.

Conclusion

While this compound is known as a precursor to albuterol, its structural similarity strongly suggests a conserved mechanism of action as a β2-adrenergic receptor agonist. The putative pathway involves receptor binding, Gs protein activation, and a subsequent increase in intracellular cAMP, leading to the activation of PKA and culminating in smooth muscle relaxation. However, this remains a hypothesis. The true pharmacological profile of this compound, including its binding affinity, potency, efficacy, and receptor selectivity, can only be determined through rigorous experimental validation using the protocols outlined in this guide. Such studies are essential to fully understand its potential therapeutic or off-target effects.

References

- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a panel of six β2-adrenergic receptor antibodies by indirect immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Albuterol: Package Insert / Prescribing Information [drugs.com]

- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BindingDB BDBM25769 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol::Levalbuterol::Proventil::Salbutamol::Salbutamol,(+/-)::albuterol [bindingdb.org]

- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Historical Development of 4-Benzyl Albuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl Albuterol, a key intermediate in the synthesis of the widely-used bronchodilator Salbutamol (Albuterol), represents a critical component in the manufacturing of this essential medication. This technical guide provides an in-depth exploration of the historical development, synthesis, and chemical properties of this compound. While not a pharmacologically active agent in itself, its role as a precursor is pivotal. This document outlines detailed experimental protocols for its synthesis and resolution, summarizes key quantitative data of its final product, Albuterol, and visualizes the relevant biological signaling pathways and synthetic workflows.

Discovery and Historical Development

The story of this compound is intrinsically linked to the development of Salbutamol (Albuterol). The quest for effective bronchodilators dates back to the use of epinephrine, a non-selective adrenergic agonist. The need for a more selective agent that primarily targeted the β2-adrenergic receptors in the lungs, with fewer cardiovascular side effects, drove further research.

This led to the synthesis of Salbutamol, first reported in the 1960s. The key challenge in the chemical synthesis of Salbutamol was the protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions during the introduction of the amino alcohol side chain. The use of a benzyl group as a protecting group proved to be an effective strategy. This led to the synthesis of this compound as a stable intermediate.

The benzyl group can be selectively introduced to protect the 4-hydroxy position of the precursor molecule and can be subsequently removed under mild conditions by catalytic hydrogenation to yield the final Salbutamol product. While a specific "discovery" paper for this compound is not evident, its synthesis is a cornerstone of many patented and published routes to Salbutamol. Its significance lies in enabling a more controlled and efficient synthesis of the active pharmaceutical ingredient.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(tert-butylamino)-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol |

| CAS Number | 56796-66-8 |

| Molecular Formula | C₂₀H₂₇NO₃ |

| Molecular Weight | 329.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Data Presentation: Pharmacological Properties of Albuterol

As this compound is a synthetic precursor, its biological activity is not the focus of research. The following table summarizes the quantitative pharmacological data for its debenzylated product, Albuterol, which is the active compound.

| Parameter | Receptor | Species | Value | Reference |

| pKi | β2-adrenergic | Guinea pig | 5.83 ± 0.06 | [Not Available] |

| pD2 | β2-adrenergic | Guinea pig | ~5.0 | [Not Available] |

Experimental Protocols

The following are detailed methodologies for the synthesis and resolution of this compound, adapted from patent literature.

Synthesis of Racemic this compound

Procedure adapted from US Patent 8,063,251 B2

This process involves the hydrolysis of a diacetate precursor to yield racemic this compound.

-

Hydrolysis: A residue comprising the diacetate salt of (R)- and (S)-4-benzyl salbutamol is treated with a 10% sodium hydroxide solution (approximately 417 ml for a starting batch yielding around 100g of the final product).

-

The reaction mixture is heated to 80-85°C and stirred for 15-16 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to obtain the racemic mixture of 4-benzyl salbutamol.

-

The solid is dried at 60°C. The typical yield of racemic 4-benzyl salbutamol is around 90%.

Resolution of Racemic this compound to Obtain (R)-4-Benzyl Albuterol

Procedure adapted from European Patent EP 1 349 828 B1

This procedure describes the resolution of racemic this compound using L-tartaric acid to isolate the (R)-enantiomer.

-

Salt Formation: Racemic this compound (e.g., 100 g) is suspended in a suitable organic solvent such as methanol (e.g., 600 ml).

-

A solution of L-(+)-tartaric acid (e.g., 50 g in 150 ml of methanol) is added to the suspension.

-

The mixture is heated to reflux and then allowed to cool, which results in the crystallization of the (R)-4-benzyl albuterol-L-tartrate salt.

-

The crystals are filtered and can be recrystallized from a solvent like ethanol to improve chiral purity.

-

Liberation of the Free Base: The obtained tartrate salt (e.g., 65 g) is dissolved in water (e.g., 650 ml) and filtered to remove any insoluble material.

-

The clear filtrate is cooled to approximately 10°C.

-

A 10% sodium hydroxide solution (e.g., 80 ml) is slowly added to the cooled filtrate.

-

The precipitated solid may initially be sticky but becomes a free-flowing solid upon prolonged stirring (e.g., 4 hours).

-

The solid (R)-(-)-4-Benzyl albuterol is collected by filtration, washed with water, and dried. The yield is typically around 40% based on the initial amount of racemic compound, with an enantiomeric excess (e.e.) of over 99%.

Debenzylation to (R)-Salbutamol

Procedure adapted from European Patent EP 1 349 828 B1

-

Hydrogenation: (R)-4-Benzyl Albuterol (e.g., 40 g) is suspended in an organic solvent like ethanol (e.g., 500 ml).

-

A palladium on carbon catalyst (5% Pd/C, e.g., 2 g) is added to the suspension.

-

The mixture is hydrogenated under pressure (e.g., in a Parr Hydrogenator) until the reaction is complete, as monitored by TLC.

-

The catalyst is removed by filtration.

-

The resulting (R)-Salbutamol can then be isolated from the filtrate.

Mandatory Visualizations

Synthetic Workflow for Racemic this compound

Caption: A flowchart illustrating the key steps in the synthesis of racemic this compound.

Resolution of Racemic this compound

Caption: Workflow for the chiral resolution of racemic this compound to its (R)-enantiomer.

Signaling Pathway of Albuterol

Caption: The signaling cascade initiated by Albuterol binding to the β2-adrenergic receptor.

Conclusion

This compound, while devoid of significant direct pharmacological activity, is a cornerstone in the synthetic history and current manufacturing of Salbutamol. Its use as a protected intermediate allows for the efficient and controlled synthesis of this vital bronchodilator. The experimental protocols provided herein offer a detailed guide for researchers in the field of medicinal and process chemistry. Understanding the synthesis of such precursors is fundamental for the continued development and optimization of pharmaceutical manufacturing processes. Further research into more efficient and greener synthetic routes for Salbutamol and its intermediates remains an active area of investigation.

In Vitro Pharmacological Profiling of 4-Benzyl Albuterol: A Technical Guide

Disclaimer: This document provides a proposed framework for the in vitro pharmacological profiling of 4-Benzyl Albuterol. Publicly available scientific literature lacks specific binding and functional data for this compound, which is primarily recognized as a synthetic intermediate and impurity of Salbutamol (Albuterol). The experimental protocols and hypothetical data presented herein are based on established methodologies for the characterization of β2-adrenergic receptor agonists, using Albuterol as a reference.

Introduction

This compound is a chemical entity structurally related to Albuterol, a potent and selective short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). As an intermediate in the synthesis of Albuterol, understanding its pharmacological profile is crucial for a comprehensive safety and efficacy assessment of the final active pharmaceutical ingredient. This guide outlines a systematic in vitro approach to characterize the pharmacological properties of this compound, focusing on its interaction with the β2-adrenergic receptor and the subsequent cellular signaling events.

Core Objectives

The primary objectives of the in vitro pharmacological profiling of this compound are to:

-

Determine its binding affinity and selectivity for the β2-adrenergic receptor.

-

Quantify its functional potency and efficacy as an agonist.

-

Elucidate its impact on downstream signaling pathways.

Experimental Protocols

A tiered approach is recommended, starting with receptor binding assays to establish interaction with the target, followed by functional assays to determine the nature and magnitude of the response.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the β2-adrenergic receptor. These are typically competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.

3.1.1 Materials and Reagents

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-CGP 12177 (a well-characterized β-adrenergic antagonist).

-

Non-specific Binding Control: Propranolol (a high-affinity β-adrenergic antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

3.1.2 Assay Protocol

-

A constant concentration of cell membranes and radioligand is incubated with increasing concentrations of this compound.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of Propranolol.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assays

Cyclic adenosine monophosphate (cAMP) is a key second messenger produced upon activation of the β2-adrenergic receptor. Functional assays measuring cAMP accumulation are used to determine the potency (EC50) and efficacy of this compound as an agonist.

3.2.1 Materials and Reagents

-

Cell Line: A cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293).

-

Test Compound: this compound.

-

Reference Agonist: Isoproterenol or Albuterol.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium.

3.2.2 Assay Protocol

-

Cells are seeded in microplates and cultured to an appropriate confluency.

-

The cell culture medium is replaced with stimulation buffer containing a PDE inhibitor (IBMX) and the cells are pre-incubated.

-

Increasing concentrations of this compound or a reference agonist are added to the wells.

-

The plates are incubated for a defined period to allow for cAMP accumulation.

-

The reaction is stopped, and the cells are lysed according to the cAMP assay kit manufacturer's instructions.

-

The intracellular cAMP concentration is quantified using the chosen detection method.

-

Dose-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

| Assay Type | Receptor | Parameter | This compound | Albuterol (Reference) |

| Radioligand Binding | Human β2-Adrenergic | Ki (nM) | Value | 150 - 250 |

| cAMP Functional Assay | Human β2-Adrenergic | EC50 (nM) | Value | 10 - 20 |

| cAMP Functional Assay | Human β2-Adrenergic | Emax (% of Isoproterenol) | Value | 80 - 95% |

Note: "Value" indicates where experimentally determined data for this compound would be presented. The reference values for Albuterol are typical literature values.

Visualizations

Diagrams illustrating the signaling pathway and experimental workflows provide a clear visual representation of the processes involved.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vitro Profiling.

Conclusion

The in vitro pharmacological profiling of this compound is a critical step in understanding its potential biological activity. By systematically evaluating its binding affinity and functional effects at the β2-adrenergic receptor, a clear picture of its potency, efficacy, and selectivity can be established. The methodologies and frameworks presented in this guide provide a robust foundation for the comprehensive characterization of this compound and other novel β2-adrenergic receptor ligands. The resulting data are essential for informed decision-making in drug development and for ensuring the safety and quality of related pharmaceutical products.

4-Benzyl Albuterol: A Review of its Role as a Synthetic Precursor and the Imperative of Impurity Profiling in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Benzyl Albuterol is primarily recognized in scientific literature not as an active therapeutic agent, but as a key intermediate in the synthesis of Salbutamol (Albuterol) and a potential impurity in the final drug product. A thorough review of available data reveals a significant lack of dedicated in vivo studies, animal models, or detailed pharmacological evaluations for this compound itself. This guide, therefore, pivots from a non-existent evidence base on its direct biological effects to a comprehensive examination of its role in the pharmaceutical manufacturing process. It will detail the importance of characterizing and controlling such impurities within the regulatory framework and provide the known pharmacology of Salbutamol as a contextual proxy for understanding the potential biological activity of structurally related compounds.

The Role of this compound in Salbutamol Synthesis

This compound serves as a crucial precursor in the chemical synthesis of Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The benzyl group acts as a protecting group for the phenolic hydroxyl group of the Salbutamol molecule during the synthetic process. This protection prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The final step in the synthesis typically involves the debenzylation of this compound to yield the active pharmaceutical ingredient, Salbutamol.

The following diagram illustrates a simplified synthetic pathway highlighting the position of this compound.

Pharmaceutical Impurities: A Regulatory and Safety Perspective

The presence of impurities in a final drug product, even in trace amounts, is a critical concern for regulatory agencies and pharmaceutical manufacturers. Impurities can arise from various sources, including the starting materials, intermediates like this compound, degradation products, and reagents used in the synthesis. The potential for these impurities to have their own pharmacological or toxicological effects necessitates their careful control.

International regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities.[4]

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity.[4] If an impurity is present at a level higher than the qualification threshold, its safety must be justified.[4][5]

The following table summarizes the ICH thresholds for reporting, identification, and qualification of impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2)[4] |

Given that this compound is a known process impurity in Salbutamol manufacturing, its levels must be carefully monitored and controlled to ensure they remain below the established regulatory thresholds.

Pharmacology of Salbutamol: An Insight into Potential Effects

While direct pharmacological data on this compound is unavailable, an understanding of Salbutamol's mechanism of action can provide a valuable, albeit theoretical, framework for postulating its potential biological activity. Salbutamol is a selective agonist for β2-adrenergic receptors.[][7][8]

The signaling pathway initiated by Salbutamol binding to the β2-adrenergic receptor is well-characterized and involves the following key steps:

-

Receptor Binding: Salbutamol binds to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[7]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.[9][10]

The following diagram illustrates the β2-adrenergic receptor signaling pathway.

Due to its structural similarity to Salbutamol, it is plausible that this compound could exhibit some affinity for the β2-adrenergic receptor, potentially acting as an agonist or antagonist. However, without empirical data, its specific activity, potency, and potential off-target effects remain unknown. The presence of the bulky benzyl group would likely alter its binding affinity and efficacy compared to Salbutamol.

Experimental Protocols for Impurity Analysis

The identification and quantification of impurities such as this compound in Salbutamol drug substance and product are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method.

A General HPLC Protocol for Impurity Profiling:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the main peak (Salbutamol) from all potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where both Salbutamol and its impurities have significant absorbance (e.g., 276 nm).

-

Sample Preparation: The drug substance or product is accurately weighed and dissolved in a suitable diluent (usually the mobile phase).

-

Quantification: The concentration of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

Conclusion and Future Directions

Future research could involve the in silico prediction of the toxicological and pharmacological properties of this compound, followed by in vitro and, if warranted, in vivo studies to confirm these predictions. Such studies would provide a more complete understanding of the safety profile of this and other Salbutamol-related impurities.

References

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 7. reallifepharmacology.com [reallifepharmacology.com]

- 8. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salbutamol - Wikipedia [en.wikipedia.org]

Structural Elucidation of 4-Benzyl Albuterol: A Technical Guide Using NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies used for the structural elucidation of 4-Benzyl Albuterol, a key intermediate in the synthesis of Salbutamol (Albuterol). The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to determine the molecular structure and conformation of this important compound.

Introduction

This compound is a synthetic precursor to the widely used bronchodilator, Salbutamol. Its chemical structure, α¹-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol, features a benzyl protecting group on the phenolic oxygen, which is removed in the final step of Salbutamol synthesis. Accurate confirmation of its structure is crucial for quality control and regulatory purposes in pharmaceutical manufacturing. This document outlines the analytical techniques of NMR and X-ray crystallography for the comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all constituent protons and carbons.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| 7.20 | d | 1H | Ar-H |

| 7.05 | d | 1H | Ar-H |

| 6.90 | s | 1H | Ar-H |

| 5.10 | s | 2H | O-CH₂-Ar |

| 4.65 | dd | 1H | CH-OH |

| 4.60 | s | 2H | Ar-CH₂-OH |

| 2.90 | dd | 1H | N-CH₂ |

| 2.75 | dd | 1H | N-CH₂ |

| 1.10 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Ar-C (C-O-CH₂) |

| 137.5 | Ar-C (ipso-benzyl) |

| 132.0 | Ar-C |

| 128.5 | Ar-C (benzyl) |

| 128.0 | Ar-C (benzyl) |

| 127.5 | Ar-C (benzyl) |

| 127.0 | Ar-C |

| 125.0 | Ar-C |

| 114.0 | Ar-C |

| 70.5 | O-CH₂-Ar |

| 70.0 | CH-OH |

| 64.5 | Ar-CH₂-OH |

| 55.0 | N-C(CH₃)₃ |

| 50.5 | N-CH₂ |

| 29.0 | C(CH₃)₃ |

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-160 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software package (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and stereochemistry.

The following table presents a hypothetical, yet chemically reasonable, set of crystallographic data for this compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₀H₂₇NO₃ |

| Formula Weight | 329.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1930.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 712 |

| R-factor | ~0.05 |

The general procedure for obtaining the crystal structure of this compound is as follows:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, single crystal (typically < 0.5 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

-

-

Structure Refinement:

-

Build an atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to minimize the difference between observed and calculated structure factors.

-

The final refined structure provides the precise atomic coordinates.

-

Conclusion

The combined application of NMR spectroscopy and X-ray crystallography provides a comprehensive and unambiguous structural elucidation of this compound. While NMR confirms the molecular structure and connectivity in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. These techniques are indispensable for ensuring the identity, purity, and quality of this key pharmaceutical intermediate.

A Technical Guide to the Potential Therapeutic Applications of 4-Benzyl Albuterol Beyond Bronchodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl Albuterol, a key intermediate in the synthesis of the widely-used bronchodilator Salbutamol (Albuterol), is a molecule of untapped therapeutic potential.[1][2] While its primary role to date has been in chemical synthesis, its structural similarity to Albuterol suggests it may share or even enhance non-bronchodilatory activities. This document explores the prospective therapeutic applications of this compound beyond the airways, focusing on its potential anti-inflammatory and cardiovascular effects. Drawing upon existing research on Albuterol, we delineate potential signaling pathways, propose experimental workflows for investigation, and present key data that form the foundation for future research and development. This guide serves as a technical primer for scientists and drug developers interested in exploring the novel therapeutic avenues of this compound.

Introduction: Beyond a Synthetic Intermediate

This compound is recognized primarily as a precursor in the manufacturing of Salbutamol.[3][4] Its synthesis involves protecting the phenolic hydroxyl group of an Albuterol precursor with a benzyl group, which is later removed to yield the final active pharmaceutical ingredient.[5] While this role is crucial, the presence of the benzyl group could significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its affinity for the β2-adrenergic receptor and its potential for biased agonism. This opens the door to investigating this compound as a therapeutic agent in its own right, with potential applications extending beyond the traditional scope of β2-agonists.

Potential Therapeutic Areas

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases beyond asthma. Research into Albuterol has revealed significant anti-inflammatory properties that may be shared or enhanced by this compound.

(R)-Albuterol has been shown to exert anti-inflammatory effects in human airway epithelial cells through the upregulation of inducible nitric oxide synthase (iNOS).[6][7] Furthermore, (R)-Albuterol demonstrates a potent inhibitory effect on neurogenic inflammation in airways infected with respiratory syncytial virus (RSV).[8] Studies have also indicated that (R)-Albuterol can reduce the secretion of inflammatory cytokines and diminish NF-κB activity in activated T cells.[9] These findings suggest a promising avenue for the investigation of this compound in inflammatory conditions.

Key Quantitative Data on Albuterol's Anti-inflammatory Effects

| Parameter | Cell/Model System | Treatment | Result | Reference |

| GM-CSF mRNA Expression | Cytokine-stimulated NHBE cells | (R)-Albuterol | Attenuated cytokine-induced increases | [6] |

| GM-CSF Protein Release | Cytokine-stimulated NHBE cells | (R)-Albuterol | Attenuated cytokine-induced increases | [6] |

| Neurogenic Albumin Extravasation | RSV-infected rat airways | (R)-Albuterol (0.31 mg) | Significant inhibition | [8] |

| Neurogenic Albumin Extravasation | RSV-infected rat airways | (S)-Albuterol (up to 1.25 mg) | No significant inhibition | [8] |

| IL-2, IL-13, IL-6 mRNA levels | Activated T cells | (R)-Albuterol | Decreased mRNA levels | [9] |

| NF-κB Activity | Activated T cells | (R)-Albuterol | Decreased activity | [9] |

Cardiovascular Applications

The cardiovascular effects of β2-agonists are well-documented, with both therapeutic potential and risks. Albuterol has been investigated for its positive effects on cardiac function in specific contexts.

A notable study demonstrated that inhaled Albuterol can improve pulmonary vascular reserve in patients with heart failure with preserved ejection fraction (HFpEF).[10][11] In healthy individuals, nebulized Albuterol has been observed to enhance ventricular function and lower systemic vascular resistance.[12] However, it is also associated with side effects such as tachycardia.[13][14] The unique structure of this compound might offer a different cardiovascular profile, potentially with a more favorable therapeutic window.

Summary of Hemodynamic Effects of Albuterol in HFpEF

| Hemodynamic Parameter | Effect of Albuterol | p-value | Reference |

| Exercise Pulmonary Vascular Resistance | Decreased | 0.003 | [10][11] |

| Cardiac Output Reserve | Enhanced | <0.01 | [10][11] |

| Right Ventricular-Pulmonary Artery Coupling | Enhanced | <0.01 | [10][11] |

| Right Atrial and Pulmonary Artery Pressures | Reduced | <0.01 | [10][11] |

| Pulmonary Artery Compliance | Improved | <0.01 | [10][11] |

Signaling Pathways and the Potential for Biased Agonism

Albuterol exerts its effects primarily through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical pathway involves Gs protein activation, leading to increased cyclic AMP (cAMP) and subsequent downstream effects like smooth muscle relaxation.[15] However, β2-adrenergic receptors can also signal through a β-arrestin pathway, which is associated with receptor desensitization and internalization, and potentially some adverse effects.[16]

The concept of "biased agonism" suggests that a ligand can preferentially activate one signaling pathway over another.[17][18] It is plausible that the bulky benzyl group of this compound could induce a unique conformational change in the β2-adrenergic receptor upon binding, leading to a biased signal. A Gs-biased agonist could theoretically offer enhanced therapeutic effects with a reduction in the adverse effects associated with β-arrestin signaling.

Proposed Experimental Protocols

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assessment of Anti-inflammatory Activity

-

Objective: To determine if this compound can suppress the production of inflammatory mediators in human cells.

-

Cell Culture: Primary normal human bronchial epithelial (NHBE) cells will be cultured at an air-liquid interface.

-

Experimental Procedure:

-

Induce an inflammatory state by exposing NHBE cells to a cytokine mixture (e.g., 10 ng/ml each of IFN-γ and IL-1β).

-

Concurrently treat the cells with varying concentrations of this compound, (R)-Albuterol (as a positive control), and a vehicle control.

-

After a 24-hour incubation period, collect the basolateral media and cell lysates.

-

Measure the concentration of granulocyte-macrophage colony-stimulating factor (GM-CSF) in the media using an enzyme-linked immunosorbent assay (ELISA).

-

Quantify the mRNA expression of GM-CSF and iNOS in the cell lysates using quantitative real-time PCR (qRT-PCR).

-

-

Data Analysis: Compare the levels of GM-CSF protein and mRNA, as well as iNOS mRNA, across the different treatment groups.

Assessment of Biased Agonism

-

Objective: To characterize the signaling bias of this compound at the β2-adrenergic receptor.

-

Methodology: Utilize bioluminescence resonance energy transfer (BRET) assays in HEK293 cells co-expressing the β2-adrenergic receptor and biosensors for Gs activation and β-arrestin recruitment.

-

Experimental Workflow:

Future Directions and Conclusion

The exploration of this compound beyond its role as a synthetic precursor is a compelling frontier in drug discovery. The potential for novel anti-inflammatory and cardiovascular applications, possibly mediated by a unique biased agonism profile, warrants a thorough investigation. The experimental frameworks outlined in this guide provide a starting point for elucidating the therapeutic promise of this intriguing molecule. Future research should also focus on in vivo models of inflammatory diseases and cardiovascular conditions to validate the in vitro findings. The development of this compound as a therapeutic agent could lead to new treatments with improved efficacy and safety profiles.

References

- 1. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 56796-66-8 [chemicalbook.com]

- 4. US8063251B2 - Process for the preparation of optically pure R (â) salbutamol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. Synthesis of Albuterol, racemic and enantiomer [angelfire.com]

- 6. (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of albuterol enantiomers during respiratory syncytial virus infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The β-Adrenergic Agonist Albuterol Improves Pulmonary Vascular Reserve in Heart Failure with Preserved Ejection Fraction: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The β-Adrenergic Agonist Albuterol Improves Pulmonary Vascular Reserve in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of an inhaled β2-agonist on cardiovascular function and sympathetic activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 15. drugs.com [drugs.com]

- 16. New perspectives regarding β2-adrenoceptor ligands in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

4-Benzyl Albuterol: A Critical Impurity in the Synthesis of Salbutamol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the management of asthma and chronic obstructive pulmonary disease (COPD), undergoes a rigorous synthesis process to ensure its purity and efficacy.[] During this synthesis, various impurities can be introduced or formed, one of the most significant being 4-Benzyl Albuterol. Also known as Salbutamol EP Impurity I, this compound is not only a key intermediate in certain synthetic routes but also a critical process-related impurity that must be carefully monitored and controlled.[2][3] This technical guide provides a comprehensive overview of this compound, its formation, analytical detection, and quantification, along with detailed experimental protocols relevant to its role in Salbutamol synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical and purification methods.

| Property | Value | Reference |

| Chemical Name | (1RS)-2-[(1,1-dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol | [2] |

| Synonyms | Salbutamol EP Impurity I, O-benzylaryl-ethanolamine | [3][4] |

| CAS Number | 56796-66-8 | [2] |

| Molecular Formula | C20H27NO3 | [] |

| Molecular Weight | 329.44 g/mol | [] |

| Appearance | White or almost white crystalline powder | [5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in ethanol | [4] |

Formation of this compound in Salbutamol Synthesis

This compound can be intentionally synthesized as a precursor to Salbutamol or can arise as an impurity in other synthetic pathways. One common route to Salbutamol involves the use of a benzyl protecting group for the phenolic hydroxyl group to prevent unwanted side reactions.

A prevalent method for synthesizing Salbutamol starts from 4-hydroxyacetophenone.[6] This pathway involves the introduction of a hydroxymethyl group, followed by a series of reactions including bromination, amination, and reduction.[6] In a variation of this synthesis, the phenolic hydroxyl group is protected with a benzyl group, leading to the formation of this compound as a key intermediate. The final step then involves the debenzylation of this compound to yield Salbutamol.

Another approach utilizes p-hydroxybenzaldehyde as the starting material, which undergoes chloromethylation, hydrolysis, protection of the dihydroxy groups, epoxidation, and subsequent aminolysis and deprotection to produce Salbutamol.[6][7] If a benzyl protecting group is employed for the phenolic hydroxyl, this compound would be an intermediate in this pathway as well.

The following diagram illustrates a generalized synthetic pathway where this compound is an intermediate.

Caption: Generalized synthesis of Salbutamol via this compound intermediate.

Experimental Protocols

Synthesis of Salbutamol via this compound Intermediate

This protocol is a representative example of a synthetic route where this compound is a key intermediate.

Step 1: Preparation of R-4-Benzyl Albuterol-L-tartrate [8]

-

Suspend racemic this compound (100 g, 0.30 mole) in methanol (500 ml) and heat to reflux.[8]

-

Introduce a solution of L-tartaric acid (50 g, 0.33 mole) in methanol (150 ml) over approximately 15 minutes.[8]

-

Chill the clear solution to 0 to 5°C to induce crystallization.[8]

-

Filter the crystals and dissolve the wet crystals in isopropanol (300 ml).[8]

Step 2: Preparation of R(-) Salbutamol Sulphate [8]

-

Suspend R-4-Benzyl Albuterol (40 g, 0.12 mole) in 500 ml of ethanol.[8]

-

Add 5% palladium on carbon (2 g) to the suspension.[8]

-

Shake the mixture in a Parr Hydrogenator at 30 psi for 2 hours.[8]

-

Filter off the catalyst.[8]

-

Cool the clear filtrate to 15°C while stirring.[8]

-

Introduce sulphuric acid (4.9 g, 0.05 mole) dropwise.[8]

-

Stir the resulting mixture for 1 hour and then filter.[8]

-

Wash the solids with ethanol (20 ml) and dry at 45 to 50°C in a vacuum oven to yield pure R-salbutamol sulphate.[8]

Analytical Method for Detection and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of impurities in Salbutamol. The European Pharmacopoeia outlines a method for related substances.[9]

Chromatographic Conditions (as per European Pharmacopoeia for Salbutamol Sulphate) [9]

| Parameter | Specification |

| Column | Octylsilyl silica gel for chromatography (5 µm), end-capped; Size: l = 0.15 m, Ø = 3.9 mm |

| Mobile Phase | Mix 22 volumes of acetonitrile and 78 volumes of a solution containing 2.87 g/l of sodium heptanesulphonate and 2.5 g/l of potassium dihydrogen phosphate, adjusted to pH 3.65 with dilute phosphoric acid. |

| Flow Rate | 1 ml/min |

| Detection | Spectrophotometer at 220 nm |

| Injection Volume | 20 µl |

| Run Time | 25 times the retention time of salbutamol |

| Relative Retention | Impurity I (this compound) relative to Salbutamol (retention time = about 1.9 min) is approximately 23.2. |

Sample Preparation [9]

-

Test solution: Dissolve 0.100 g of the substance to be examined in the mobile phase and dilute to 50.0 ml with the mobile phase.[9]

-

Reference solution (b) for Impurity I: Dissolve the contents of one vial of salbutamol impurity I CRS with 1 ml of the mobile phase.[9]

The following workflow diagram illustrates the process of impurity analysis.

Caption: Workflow for the analysis of this compound impurity in Salbutamol.

Pharmacopeial Limits for this compound

Regulatory bodies such as the European Pharmacopoeia (EP) set strict limits for impurities in active pharmaceutical ingredients (APIs). For Salbutamol Sulphate, the EP specifies limits for several impurities, including Impurity I (this compound). The limit for Impurity I is not more than 1.5 times the area of the peak due to salbutamol in the chromatogram obtained with a reference solution, which corresponds to 0.3%.[9]

Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[] The activation of these receptors initiates a signaling cascade that leads to bronchodilation.

The binding of Salbutamol to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle.

The following diagram depicts the signaling pathway of Salbutamol.

Caption: Simplified signaling pathway of Salbutamol leading to bronchodilation.

Conclusion

This compound is a critical compound in the context of Salbutamol synthesis, serving as both a key intermediate and a potential impurity. Its effective control and monitoring are paramount to ensuring the quality, safety, and efficacy of the final Salbutamol drug product. A thorough understanding of its formation, coupled with robust analytical methods for its detection and quantification, is essential for pharmaceutical researchers, scientists, and drug development professionals. The implementation of detailed experimental protocols and adherence to pharmacopeial limits are crucial for the successful and compliant manufacturing of Salbutamol.

References

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol | C20H27NO3 | CID 92535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. drugfuture.com [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. New process for synthesizing salbutamol and sulfate of salbutamol - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 9. uspbpep.com [uspbpep.com]